3'-(3-Fluorophenyl) Ezetimibe 3'-(3-Fluorophenyl) Ezetimibe
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204420
InChI:
SMILES:
Molecular Formula: C₂₄H₂₁F₂NO₃
Molecular Weight: 409.43

3'-(3-Fluorophenyl) Ezetimibe

CAS No.:

Cat. No.: VC0204420

Molecular Formula: C₂₄H₂₁F₂NO₃

Molecular Weight: 409.43

* For research use only. Not for human or veterinary use.

3'-(3-Fluorophenyl) Ezetimibe -

Specification

Molecular Formula C₂₄H₂₁F₂NO₃
Molecular Weight 409.43

Introduction

Structural Characterization and Chemical Properties

3'-(3-Fluorophenyl) Ezetimibe represents a structural variant of the well-established cholesterol absorption inhibitor ezetimibe. The compound maintains the core β-lactam structure characteristic of ezetimibe but differs in the position of one fluorine atom.

Chemical Identity

The compound possesses the following characteristics:

Table 1: Chemical Identity of 3'-(3-Fluorophenyl) Ezetimibe

PropertyValue
Chemical Name(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Molecular FormulaC₂₄H₂₁F₂NO₃
Molecular Weight409.43 g/mol
CAS NumberNot specified in search results

The molecular structure of 3'-(3-Fluorophenyl) Ezetimibe features the same basic framework as ezetimibe with a critical distinction in the positioning of one fluorine atom. While ezetimibe contains fluorine atoms at the para positions (4-position) of two phenyl rings, this analog has one fluorine at the meta position (3-position) on one of the phenyl rings .

Structural Comparison with Ezetimibe

Ezetimibe, the parent compound, has the chemical name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone . The key difference in 3'-(3-Fluorophenyl) Ezetimibe is the position of the fluorine atom on one phenyl ring, which is moved from the para position to the meta position. This seemingly minor modification can significantly impact the compound's physicochemical properties and potentially its biological activity.

Analytical Characterization

Identification Methods

For identification and quality control purposes, 3'-(3-Fluorophenyl) Ezetimibe would likely be analyzed using similar methods to those employed for ezetimibe and its known analogs:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Based on the glucuronidation studies of ezetimibe, LC-MS would be effective for identifying 3'-(3-Fluorophenyl) Ezetimibe, likely yielding a molecular ion peak at m/z corresponding to its molecular weight (409.43) .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR would provide critical structural information, with the fluorine atom in the meta position creating a distinct coupling pattern compared to the para-substituted analog.

  • High-Performance Liquid Chromatography (HPLC): This would be valuable for purity assessment and quantification in research samples.

Pharmacological Implications

Metabolic Considerations

Ezetimibe undergoes extensive conjugation primarily to form a phenolic glucuronide (SCH 60663), which is the main circulating metabolite . Given the structural similarity, 3'-(3-Fluorophenyl) Ezetimibe might undergo similar metabolic processes, although the different position of the fluorine atom might influence:

  • The rate and extent of glucuronidation

  • The specific UDP-glucuronosyltransferase (UGT) enzymes involved

  • The distribution of different glucuronide metabolites

In ezetimibe metabolism, multiple UGT enzymes including UGT1A1, UGT1A3, and UGT2B15 are involved in forming the phenolic glucuronide, while UGT2B7 exclusively forms a benzylic glucuronide . The altered structure of 3'-(3-Fluorophenyl) Ezetimibe might affect these enzyme specificities.

Research Status and Applications

Current Research Status

3'-(3-Fluorophenyl) Ezetimibe appears to be primarily recognized as a fluorine regioisomer and potential impurity/analog of ezetimibe . The compound is likely used in:

  • Analytical chemistry as a reference standard for identifying potential impurities in ezetimibe formulations

  • Structure-activity relationship studies to understand how the position of fluorine atoms affects biological activity

  • Basic research exploring cholesterol absorption inhibition mechanisms

Comparison with Other Fluorinated Analogs

Another fluorinated analog, 3'-(2-Fluorophenyl) Ezetimibe, has also been identified and characterized . This compound has the fluorine atom at the ortho position (2-position) of the phenyl ring.

Table 2: Comparison of Ezetimibe and Its Fluorinated Analogs

CompoundFluorine PositionMolecular FormulaMolecular Weight
Ezetimibe4-position (both phenyl rings)C₂₄H₂₁F₂NO₃409.43
3'-(3-Fluorophenyl) Ezetimibe4-position and 3-positionC₂₄H₂₁F₂NO₃409.43
3'-(2-Fluorophenyl) Ezetimibe4-position and 2-positionC₂₄H₂₁F₂NO₃409.43

The existence of these various fluorinated analogs suggests systematic research into how the position of fluorine substitution affects the properties and activity of ezetimibe-like compounds.

Pharmaceutical Considerations

Quality Control

For pharmaceutical research involving 3'-(3-Fluorophenyl) Ezetimibe, quality control would be essential. This would involve:

  • Confirmation of identity using spectroscopic and chromatographic techniques

  • Purity assessment with acceptance criteria likely ≥95%, similar to other reference standards

  • Stability testing under various storage conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator